Product packaging for 6,7-Dimethoxyquinoline-3-carbaldehyde(Cat. No.:)

6,7-Dimethoxyquinoline-3-carbaldehyde

Cat. No.: B15276991
M. Wt: 217.22 g/mol
InChI Key: SYZJYWHCZGHEKY-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinoline-3-carbaldehyde (CAS 95395-21-4) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. This compound features a quinoline core structure substituted with dimethoxy groups at the 6 and 7 positions and a reactive formyl group at the 3 position. The molecular formula is C12H11NO3 and the molecular weight is 217.22 g/mol . Its primary research application is as a key synthetic intermediate for the development of novel bioactive molecules. The quinoline scaffold is recognized as a "privileged structure" in drug discovery, and 3-quinoline derivatives, in particular, have been widely reported for their potential anticancer activity . The reactive aldehyde group is a versatile handle for further chemical transformation, enabling researchers to synthesize a diverse array of derivatives, such as acrylamides, via condensation reactions with active methylene compounds for biological evaluation . Studies on similar 3-quinoline derivatives have demonstrated remarkable cytotoxic activity against human cancer cell lines, including breast cancer (MCF7), making this compound a valuable precursor for investigating new oncological therapeutics . This product is strictly for research applications and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before use. Hazard statements apply, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B15276991 6,7-Dimethoxyquinoline-3-carbaldehyde

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

6,7-dimethoxyquinoline-3-carbaldehyde

InChI

InChI=1S/C12H11NO3/c1-15-11-4-9-3-8(7-14)6-13-10(9)5-12(11)16-2/h3-7H,1-2H3

InChI Key

SYZJYWHCZGHEKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1OC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxyquinoline-3-carbaldehyde typically involves the reaction of 6,7-dimethoxyquinoline with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 6,7-dimethoxyquinoline reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxyquinoline-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

Scientific Research Applications

6,7-Dimethoxyquinoline-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyquinoline-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6,7-dimethoxyquinoline-3-carbaldehyde can be contextualized by comparing it to closely related quinoline derivatives. Below is a detailed analysis:

Structural Isomers and Positional Effects

  • 5,7-Dimethoxyquinoline-3-carbaldehyde: This positional isomer differs in the placement of methoxy groups (5,7 vs. 6,7). For example, the 5,7-isomer may exhibit distinct regioselectivity in forming heterocyclic fused systems compared to the 6,7-isomer .

Functional Group Variations

  • 6,7-Dimethoxy-4-hydroxyquinoline (CAS: 13425-93-9): Replacing the aldehyde with a hydroxyl group at the 4-position (molecular formula C₁₁H₁₁NO₃) significantly alters polarity and reactivity. The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents, whereas the aldehyde in the target compound facilitates nucleophilic additions (e.g., forming Schiff bases) .
  • (S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride: This derivative features a saturated isoquinoline ring and a carboxylic acid group. The saturated ring reduces aromaticity, impacting π-π interactions in drug-receptor binding, while the carboxylic acid allows salt formation or peptide coupling, diverging from the aldehyde’s reactivity .

Halogen-Substituted Derivatives

  • 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde (CAS: 163769-71-9): The addition of a chlorine atom at the 2-position (molecular formula C₁₂H₁₀ClNO₃, MW: 251.67 g/mol) introduces steric and electronic effects. This compound may serve as a precursor for bioactive molecules with improved metabolic stability .
  • However, the bulkier ethoxy group may reduce solubility in aqueous media compared to methoxy-substituted analogs .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Reactivity Applications
This compound 95395-21-4 C₁₂H₁₁NO₃ 6,7-OCH₃; 3-CHO 217.22 Condensation, cycloaddition Pharmaceutical intermediates, research chemicals
5,7-Dimethoxyquinoline-3-carbaldehyde N/A C₁₂H₁₁NO₃ 5,7-OCH₃; 3-CHO 217.22 Regioselective synthesis Agrochemicals, functional materials
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde 163769-71-9 C₁₂H₁₀ClNO₃ 2-Cl; 6,7-OCH₃; 3-CHO 251.67 Nucleophilic substitution Bioactive compound synthesis
6,7-Dimethoxy-4-hydroxyquinoline 13425-93-9 C₁₁H₁₁NO₃ 6,7-OCH₃; 4-OH 205.21 Hydrogen bonding, esterification Material science
(S)-6,7-Dimethoxy-THIQ-3-carboxylic Acid HCl N/A C₁₃H₁₆NO₄·HCl 6,7-OCH₃; saturated ring; COOH 285.73 Peptide coupling Drug discovery

Research Findings and Implications

  • Reactivity Trends: The aldehyde group in this compound enables versatile transformations, such as forming imines or undergoing redox reactions, which are less feasible in hydroxyl- or carboxylic acid-containing analogs .
  • Synthetic Utility : The 6,7-dimethoxy substitution pattern optimizes electronic effects for metal-catalyzed cross-couplings, distinguishing it from 5,7-isomers in constructing complex heterocycles .

Biological Activity

6,7-Dimethoxyquinoline-3-carbaldehyde (DMQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C11_{11}H11_{11}N\O3_{3}
Molecular Weight : 221.21 g/mol
Structural Features :

  • Quinoline Ring : A bicyclic structure consisting of a benzene ring fused to a pyridine ring.
  • Methoxy Groups : Located at the 6 and 7 positions, enhancing lipophilicity and biological activity.
  • Aldehyde Functional Group : Present at the 3-position, which is reactive and can participate in various chemical reactions.

The biological activity of DMQCA is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : DMQCA can bind to the active sites of enzymes, inhibiting their activity. This mechanism is crucial in the context of cancer therapy and infectious diseases.
  • Modulation of Receptor Activity : It may affect receptor-ligand interactions, influencing signaling pathways relevant to disease processes.

Biological Activities

Research has indicated several biological activities associated with DMQCA:

  • Anticancer Activity :
    • DMQCA has shown promise as an anticancer agent through the inhibition of specific kinases involved in tumor growth.
    • A study demonstrated that DMQCA exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy against a range of pathogens, including bacteria and fungi.
    • In vitro studies revealed that DMQCA possesses significant antibacterial activity against Gram-positive bacteria .
  • Antimalarial Potential :
    • Preliminary studies suggest that DMQCA may have antimalarial properties, acting as an intermediate in the synthesis of more potent antimalarial agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity in breast and lung cancer cell lines
AntimicrobialSignificant activity against Gram-positive bacteria
AntimalarialPotential as an intermediate for antimalarial drugs

Case Study: Anticancer Mechanism

A detailed investigation into the anticancer properties of DMQCA revealed that it targets specific signaling pathways involved in cell proliferation. In a study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, DMQCA treatment resulted in:

  • Inhibition of Cell Proliferation : A dose-dependent reduction in cell viability was observed.
  • Induction of Apoptosis : Flow cytometry analysis indicated increased apoptosis rates following DMQCA treatment.

Table 2: Anticancer Efficacy Data

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-71530
A5491045

Q & A

Q. Basic Research Focus

  • Solubility : Use DMSO for stock solutions (≤10 mM), but confirm solvent compatibility with assay buffers to avoid precipitation .
  • Stability : Store at RT in anhydrous conditions; monitor aldehyde oxidation via TLC .

How can researchers investigate the reaction mechanisms of this compound in nucleophilic additions?

Q. Advanced Research Focus

  • Kinetic Studies : Monitor aldehyde reactivity with amines/hydrazines via UV-Vis or in-situ IR .
  • Isotopic Labeling : ¹⁸O labeling in oxidation steps (e.g., SeO₂ reactions) traces oxygen incorporation .

How do electronic effects of methoxy substituents influence the reactivity of quinoline-3-carbaldehydes?

Q. Advanced Research Focus

  • Electron-Donating Effects : Methoxy groups increase quinoline ring electron density, enhancing electrophilic substitution at the 3-position .
  • Steric Hindrance : Dimethoxy groups may restrict access to the aldehyde in bulky reagents .

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